An In-depth Technical Guide to the Mechanism of Action of JMV2959 on the Ghrelin Receptor
An In-depth Technical Guide to the Mechanism of Action of JMV2959 on the Ghrelin Receptor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular interactions and signaling consequences of JMV2959, a notable modulator of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.
Introduction: The Ghrelin System
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) integral to regulating energy homeostasis, appetite, and growth hormone release.[1][2][3] Its endogenous ligand, ghrelin, often termed the "hunger hormone," is a 28-amino acid peptide produced primarily in the stomach.[1][4] A unique post-translational octanoylation of a serine residue is essential for ghrelin's ability to bind and activate GHSR1a.[2][5]
The GHSR1a is distinguished by its high level of constitutive activity, meaning it can signal even in the absence of ghrelin.[5][6][7] This basal signaling is physiologically significant, contributing to appetite regulation between meals.[7] Upon activation by ghrelin, the receptor primarily couples to the Gαq/11 protein, initiating a signaling cascade through phospholipase C (PLC) that results in the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[3][5] The receptor can also engage other pathways, including those mediated by β-arrestin.[6][8] Given its central role in metabolic and reward processes, the GHSR1a is a prominent target for therapeutic intervention in conditions like obesity, cachexia, and substance use disorders.[8][9][10]
JMV2959: A Profile
JMV2959 is a non-peptide small molecule developed as a modulator of the GHSR1a.[9] It is structurally based on a trisubstituted 1,2,4-triazole scaffold and is characterized as a potent GHSR1a antagonist.[11][12] However, its pharmacological profile is complex, exhibiting properties of biased signaling. In vitro studies have revealed that while it effectively blocks ghrelin-induced activity, it can also act as a partial agonist specifically on the Gq signaling pathway.[6][11] Conversely, it does not promote β-arrestin recruitment, acting as a neutral antagonist for this pathway.[6] This multifaceted interaction makes JMV2959 a valuable tool for dissecting the complex pharmacology of the ghrelin receptor.
Core Mechanism of Action
The primary mechanism of action of JMV2959 is the competitive antagonism of ghrelin at the GHSR1a. It physically occupies the receptor's binding site, preventing the endogenous ligand, ghrelin, from binding and initiating its full downstream signaling effects. This blockade is the basis for its in vivo effects, such as the reduction of food intake and the attenuation of reward-seeking behaviors.[1][13][14][15]
Biased Signaling
A critical aspect of JMV2959's mechanism is its nature as a biased ligand. Unlike a simple neutral antagonist that blocks all receptor activity, JMV2959 demonstrates functional selectivity:
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Partial Agonism at Gαq: In the absence of ghrelin, JMV2959 can weakly activate the Gαq pathway, leading to a partial increase in intracellular signaling (e.g., IP1 production), though to a much lesser extent than the full agonist ghrelin.[6]
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Neutral Antagonism at β-arrestin: JMV2959 does not induce the recruitment of β-arrestin to the receptor.[6] This prevents receptor internalization and desensitization that would typically occur via the β-arrestin pathway following strong agonist stimulation.[5]
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Neutral Antagonism at Gαi/Go: Studies have shown JMV2959 is neutral towards Gαi and Gαo activation, blocking ghrelin's effects on these pathways without having intrinsic activity of its own.[6]
This biased profile suggests that JMV2959 can selectively modulate GHSR1a functions, inhibiting certain physiological responses (like ghrelin-induced appetite) while potentially having minimal or different effects on processes regulated by other signaling arms.
Quantitative Data
The following tables summarize the reported in vitro and in vivo quantitative data for JMV2959.
Table 1: In Vitro Activity of JMV2959 on the Ghrelin Receptor
| Assay Type | Cell Line | Measured Parameter | Reported Value | Reference |
| Competitive Binding | Cells expressing GHSR1a | IC₅₀ | 32 nM | [12] |
| IP1 Production | HEK293T | Partial Agonist | Weak stimulation, blocks ghrelin | [6] |
| β-arrestin2 Recruitment | HEK293T | Neutral Antagonist | No recruitment observed | [6] |
| Gαq Activation | HEK293T | Partial Agonist | Yes | [6] |
| Gαi/Go Activation | HEK293T | Neutral Antagonist | No | [6] |
| Calcium Mobilization | HEK-GHSR-1a | Antagonist | Blocks ghrelin, MK-0677, L692,585 | [8] |
Table 2: Summary of In Vivo Effects of JMV2959
| Effect Studied | Species | Dose(s) | Key Finding | Reference(s) |
| Food Intake | Mice | 9 mg/kg, 12 mg/kg | Dose-dependent decrease in food intake. | [13][16] |
| Food Intake | Rats | 6 mg/kg | Significantly less food intake compared to saline group. | [1] |
| Body Weight | Rats | 6 mg/kg | Significantly less weight alteration compared to saline group. | [1] |
| Ethanol Intake | Mice | 9 mg/kg, 12 mg/kg | Consistently reduced ethanol intake. | [13][16] |
| Morphine Reward Memory | Rats | 6 mg/kg | Disrupts reconsolidation of morphine reward memory. | [1] |
| Cocaine/Oxycodone Seeking | Rats | 1-2 mg/kg | Suppresses cue-reinforced drug-seeking behavior. | [10][17][18] |
| Fentanyl-CPP | Rats | N/A | Reduced the manifestation of fentanyl-conditioned place preference. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to characterize JMV2959.
In Vitro Assays
5.1.1 Competitive Radioligand Binding Assay This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
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Materials: Cell membranes from a stable cell line overexpressing GHSR1a (e.g., HEK293 or COS-7), ¹²⁵I-labeled ghrelin (radioligand), unlabeled JMV2959, binding buffer.
-
Protocol:
-
Incubate a fixed concentration of ¹²⁵I-ghrelin with the GHSR1a-expressing cell membranes.
-
Add increasing concentrations of unlabeled JMV2959 to compete for binding.
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After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.
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Quantify the radioactivity retained on the filters using a gamma counter.
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Calculate the IC₅₀ value (the concentration of JMV2959 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
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5.1.2 Calcium Mobilization Assay (FLIPR) This functional assay measures the increase in intracellular calcium following Gαq pathway activation.
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Materials: HEK293 cells stably expressing GHSR1a, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer.
-
Protocol:
-
Plate the GHSR1a-expressing cells in a black-walled, clear-bottom 96- or 384-well plate.[19]
-
Load the cells with the Fluo-4 AM dye, which becomes fluorescent upon binding to calcium.[20]
-
To test for antagonism, pre-incubate the cells with various concentrations of JMV2959.
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Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).
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The instrument measures baseline fluorescence before automatically adding an agonist (e.g., ghrelin).
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Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium flux.[19]
-
Analyze the data to determine the inhibitory effect (IC₅₀) of JMV2959 on the agonist-induced response.
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5.1.3 β-Arrestin Recruitment Assay (BRET or Tango) This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.
-
Materials: A cell line engineered for the assay, such as U2OS cells expressing GHSR1a fused to a transcription factor and a β-arrestin-protease fusion protein (Tango™ assay).
-
Protocol (Tango™ Assay):
-
Plate the engineered cells in a 384-well plate.[19]
-
Add JMV2959 at various concentrations.
-
Incubate for several hours to allow for potential receptor activation, arrestin recruitment, protease cleavage, and reporter gene expression.[19]
-
Add a substrate that produces a luminescent or fluorescent signal when cleaved by the reporter enzyme.
-
Measure the signal with a plate reader. An increase in signal indicates β-arrestin recruitment.
-
In Vivo Studies
5.2.1 Food Intake and Body Weight Measurement This protocol assesses the effect of a compound on appetite and metabolism in animal models.[21]
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Subjects: Male C57BL/6J mice or Sprague-Dawley rats.[13][17]
-
Protocol:
-
Acclimate animals to individual housing with free access to standard chow and water.
-
Record baseline food intake and body weight for several days.
-
Randomly assign animals to treatment groups (e.g., vehicle control, JMV2959 at various doses).
-
Administer JMV2959 or vehicle via intraperitoneal (i.p.) injection.
-
Measure cumulative food intake and body weight at specified time points (e.g., 1, 2, 4, 24 hours) post-injection.[1][13]
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Analyze the data using statistical methods like two-way repeated measures ANOVA to compare treatment groups over time.[1]
-
References
- 1. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ghs-r1a.com [ghs-r1a.com]
- 10. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 345888, Ghrelin Receptor Antagonist, JMV 2959, 97 (HPLC) [sigmaaldrich.com]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Ghrelin and ghrelin receptor modulation of psychostimulant action [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. benchchem.com [benchchem.com]
- 20. Ghrelin Through GHSR1a and OX1R Heterodimers Reveals a Gαs–cAMP-cAMP Response Element Binding Protein Signaling Pathway in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
